Home > Products > Screening Compounds P131231 > Sphingosine Kinase Inhibitor
Sphingosine Kinase Inhibitor - 1177741-83-1

Sphingosine Kinase Inhibitor

Catalog Number: EVT-283433
CAS Number: 1177741-83-1
Molecular Formula: C15H12Cl2N2OS
Molecular Weight: 339.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKI-II HCl is a substrate competitive, reversible, and highly specific inhibitor of sphingosine kinase.

SKI-II (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole)

Relevance: SKI-II serves as a valuable tool for investigating the therapeutic potential of targeting sphingosine kinases in cancer. It exhibits structural similarities to Sphingosine Kinase Inhibitor, sharing a central thiazole ring. Notably, SKI-II has demonstrated efficacy in preclinical models of breast cancer, leukemia, and glioblastoma. [, , , , , , , , , , ]


ABC294640 (3-(4-chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-ylmethyl)amide)

Relevance: This compound sheds light on the potential for developing isoform-specific sphingosine kinase inhibitors. Its efficacy in triple-negative breast cancer, a subtype associated with poor prognosis, underscores the importance of further investigating Sphingosine Kinase Inhibitors as therapeutic agents. [, , , , , ]


FTY720 (fingolimod)

Relevance: While FTY720 itself does not directly inhibit sphingosine kinase, its effects on S1P signaling highlight the therapeutic potential of targeting the sphingolipid pathway in various diseases. Additionally, research suggests that FTY720's phosphorylated form does not contribute to its anti-proliferative effects against cancer cells, unlike Sphingosine Kinase Inhibitor. [, ]


Dimethylsphingosine (DMS)

Relevance: Dimethylsphingosine, similar to Sphingosine Kinase Inhibitor, highlights the therapeutic potential of targeting sphingosine kinase to increase the sensitivity of cancer cells to chemotherapy. [, , , , , , ]


Safingol

Relevance: Like Sphingosine Kinase Inhibitor, safingol demonstrates synergy with chemotherapeutic agents in multi-drug resistant neuroblastoma cells, highlighting its potential role in overcoming drug resistance. []


N,N-Dimethylsphingosine

Relevance: N,N-Dimethylsphingosine and Sphingosine Kinase Inhibitor share a similar mechanism of action, emphasizing the potential therapeutic applications of targeting sphingosine kinase in various disease contexts beyond cancer. []


PF-543

Relevance: Unlike SKI-II, which targets both SphK1 and SphK2, PF-543's selectivity for SphK1 makes it a useful tool for dissecting the individual contributions of each isoform. This selectivity is an important consideration for developing more targeted Sphingosine Kinase Inhibitors [].


Sphingolactone-24 (Sph-24)

Relevance: Unlike Sphingosine Kinase Inhibitor, which directly targets sphingosine kinase, Sph-24 acts upstream in the sphingolipid pathway. Despite this difference, both compounds demonstrate efficacy in preclinical models of acute lung injury, emphasizing the therapeutic potential of targeting sphingolipid metabolism. []


1α,25-Dihydroxyvitamin D3

Relevance: While not a direct sphingosine kinase inhibitor, 1α,25-Dihydroxyvitamin D3 has been shown to protect keratinocytes from apoptosis by inducing sphingosine-1-phosphate (S1P) formation, a pathway regulated by Sphingosine Kinase Inhibitor. This finding highlights the interconnectedness of different cellular pathways and the potential for indirect modulation of sphingolipid signaling. []

Source and Classification

Sphingosine kinase inhibitors can be classified based on their chemical structure and mechanism of action. They include:

  • Sphingoguanidine-based inhibitors: These contain a sphingolipid backbone with a guanidine moiety that mimics the polar head of sphingosine. Examples include SLR080811 and LCL351 .
  • Amidine-based inhibitors: Such as VPC96091 and VPC96077, which have shown efficacy in inhibiting sphingosine kinase activity .
  • Bicyclic aryl-based derivatives: These include compounds like SLC5091592, which exhibit selective inhibition of sphingosine kinases .
Synthesis Analysis

The synthesis of sphingosine kinase inhibitors typically involves several organic chemistry techniques, including:

  • Aldol Condensation: For example, benzofuran derivatives can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones in the presence of acetic anhydride .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields for various derivatives, allowing for the rapid development of new inhibitors .
  • Modification of Existing Compounds: Structural modifications on known inhibitors like PF-543 can lead to new derivatives with improved potency or selectivity against specific isoforms of sphingosine kinase .

Key Parameters

  • Reaction conditions such as temperature, time, and solvent choice are crucial for optimizing yields.
  • Purification methods like thin-layer chromatography or high-performance liquid chromatography are often employed to isolate the desired products.
Molecular Structure Analysis

Sphingosine kinase inhibitors generally share a common structural motif that includes:

  • A sphingolipid-like backbone, which is essential for mimicking the natural substrate of sphingosine kinases.
  • Functional groups that enhance binding affinity to the enzyme's active site, such as guanidine or amidine groups .

Structural Data

  • The molecular weights of these compounds vary widely depending on their specific structures but typically range from 300 to 600 g/mol.
  • X-ray crystallography studies have provided insights into the binding modes of these inhibitors within the active site of sphingosine kinases, revealing critical interactions that govern their inhibitory effects .
Chemical Reactions Analysis

The primary chemical reactions involving sphingosine kinase inhibitors include:

  • Phosphorylation Reactions: Inhibitors compete with ATP for binding to the active site of sphingosine kinases, effectively blocking the phosphorylation of sphingosine to sphingosine-1-phosphate.
  • Dephosphorylation Pathways: Some inhibitors may also affect downstream signaling by influencing the balance between ceramide and sphingosine-1-phosphate levels in cells, thereby impacting cellular responses such as apoptosis and proliferation .

Technical Details

  • Reaction kinetics can be studied using assays that measure the conversion rates of substrates in the presence of various concentrations of inhibitors.
  • High-throughput screening methods are often employed to evaluate large libraries of compounds for potential inhibitory activity.
Mechanism of Action

Sphingosine kinase inhibitors primarily exert their effects by:

  1. Blocking Sphingosine Kinase Activity: By competing with sphingosine or ATP at the active site, these compounds inhibit the conversion of sphingosine to sphingosine-1-phosphate.
  2. Modulating Ceramide Levels: Inhibition leads to an accumulation of ceramide, a lipid known to induce apoptosis in cancer cells. This shift in lipid metabolism can trigger cell death pathways in tumor cells while suppressing survival signals mediated by sphingosine-1-phosphate .

Relevant Data

  • The half-maximal inhibitory concentration values (IC50) for various inhibitors range from nanomolar to micromolar levels, indicating potent activity against specific isoforms of sphingosine kinases .
Physical and Chemical Properties Analysis

The physical and chemical properties of sphingosine kinase inhibitors include:

  • Solubility: Many inhibitors exhibit moderate solubility in organic solvents but limited solubility in water. This property is crucial for their bioavailability and pharmacokinetic profiles.
  • Stability: The stability of these compounds under physiological conditions is essential for their effectiveness as therapeutic agents. Factors such as pH, temperature, and light exposure can influence their stability .

Relevant Data

  • Melting points typically range from 100°C to 250°C depending on the structural complexity.
  • Log P values (octanol-water partition coefficients) are often calculated to predict membrane permeability.
Applications

Sphingosine kinase inhibitors have several scientific applications:

  1. Cancer Therapy: Due to their ability to induce apoptosis in cancer cells by modulating lipid metabolism, these inhibitors are being explored as potential anti-cancer agents.
  2. Neurodegenerative Diseases: Alterations in sphingolipid metabolism are linked to diseases like multiple sclerosis and Alzheimer's disease; thus, these inhibitors may have therapeutic potential in these areas .
  3. Inflammatory Disorders: Given their role in cell signaling pathways related to inflammation, they are also being investigated for treating inflammatory diseases.
Biochemical and Pathophysiological Foundations of Sphingosine Kinases (SphKs)

Role of SphK1 and SphK2 in Sphingolipid Metabolism

Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a pivotal reaction governing the "sphingolipid rheostat." This metabolic balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P determines cellular fate [3] [6]. The de novo sphingolipid biosynthesis pathway initiates with serine palmitoyltransferase (SPT)-mediated condensation of serine and palmitoyl-CoA, culminating in ceramide formation. Ceramide is hydrolyzed to sphingosine, which SphKs convert to S1P [6]. S1P can be irreversibly degraded by S1P lyase to hexadecenal and phosphoethanolamine or dephosphorylated by phosphatases to re-enter the sphingolipid pool [2] [6].

SphK1 and SphK2, though structurally homologous (~50% sequence identity), exhibit distinct tissue expression patterns and kinetic properties. SphK1 has a lower Km for sphingosine (~5 µM) compared to SphK2 (~20 µM), favoring rapid S1P generation in response to stimuli. Genetic studies reveal functional redundancy: single SphK1 or SphK2 knockout mice are viable, but double knockouts are embryonically lethal due to impaired neurovascular development [1] [3]. Paradoxically, SphK1-null mice show reduced circulating S1P, while SphK2-null mice exhibit elevated plasma S1P, suggesting compensatory mechanisms and isoform-specific roles in systemic S1P homeostasis [1] [18].

Table 1: Key Characteristics of SphK Isoforms

FeatureSphK1SphK2
Subcellular LocalizationCytoplasm; membrane-bound upon activationNucleus, mitochondria, ER
Km for Sphingosine~5 µM~20 µM
Knockout Phenotype50% reduction in blood S1P>100% increase in blood S1P
Primary Signaling RoleProliferation, inflammationApoptosis regulation, epigenetic control
Catalytic DomainsC1-C5 (shared with lipid kinases)C1-C5 + unique 240-aa N-terminal extension

SphK/S1P Signaling Axis in Cellular Homeostasis and Disease Pathogenesis

The SphK/S1P axis regulates diverse physiological processes via:

  • Receptor-Dependent Signaling: Extracellular S1P activates five G-protein-coupled receptors (S1PR1-5), modulating immune cell trafficking, endothelial barrier integrity, angiogenesis, and neural function. Over 65% of plasma S1P is chaperoned by HDL-bound apolipoprotein M (ApoM), which enhances receptor engagement and stabilizes the S1P gradient between blood and tissues [2] [6].
  • Intracellular Effector Functions: Nuclear S1P inhibits histone deacetylases (HDAC1/2), while mitochondrial S1P regulates cytochrome c release and permeability transition pores [3] [9].

Dysregulation of this axis contributes to pathologies:

  • Cancer: SphK1 overexpression correlates with tumor progression, metastasis, and chemoresistance in breast, colon, and glioblastoma. Elevated S1P activates STAT3 and NF-κB, promoting survival pathways [1] [8].
  • Inflammation/Autoimmunity: S1PR1 directs lymphocyte egress from lymphoid organs, a target of the immunomodulator FTY720 (fingolimod) [7] [9].
  • Cardiovascular Disease: HDL-S1P mediates vasodilation and endothelial barrier function; disrupted gradients exacerbate atherosclerosis [2] [6].
  • Neurological Disorders: Aberrant SphK2 activity alters synaptic transmission and amyloid processing [3].

Table 2: Pathophysiological Roles of S1P Signaling

Disease CategoryMechanismConsequence
Glioblastoma↑SphK1/S1P activates PI3K/Akt and ERKTumor invasion, TMZ resistance
Rheumatoid ArthritisSynovial S1P induces COX-2 and cytokine productionJoint inflammation and destruction
AtherosclerosisHDL-S1P loss impairs endothelial functionPlaque formation, vascular instability
AsthmaS1P enhances mast cell degranulationBronchoconstriction, airway remodeling

Differential Isoform Functions: SphK1 in Cytoplasmic Signaling vs. SphK2 in Nuclear and Mitochondrial Regulation

  • SphK1: Predominantly cytoplasmic, translocates to the plasma membrane upon phosphorylation (e.g., by ERK1/2). Membrane-localized SphK1 generates S1P for export via transporters (Spns2, ABCC1), activating surface S1PRs. In cancer, growth factors (EGF, PDGF) activate SphK1, coupling it to Ras/Raf/MEK signaling and sustaining proliferative loops [4] [9].
  • SphK2: Localizes to nuclei and mitochondria. Nuclear SphK2 produces S1P that binds and inhibits HDAC1/2, increasing histone acetylation and gene expression (e.g., p21). Mitochondrial SphK2-generated S1P interacts with prohibitin 2, stabilizing respiratory complexes. Paradoxically, SphK2 can promote apoptosis in specific contexts: its overexpression increases nuclear ceramide and p53 acetylation [3] [9].

Isoform-selective functions explain contrasting phenotypes: SphK1 drives inflammation and oncogenesis, whereas SphK2 modulates stress responses and epigenetic regulation. This divergence underpins the therapeutic rationale for isoform-specific inhibitors [3] [4].

Properties

CAS Number

1177741-83-1

Product Name

Sphingosine Kinase Inhibitor

IUPAC Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride

Molecular Formula

C15H12Cl2N2OS

Molecular Weight

339.2 g/mol

InChI

InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H

InChI Key

ZDRVLAOYDGQLFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

SKI-II Hydrochloride; SKI-II HCl; SKI II HCl; SKI-I;

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.